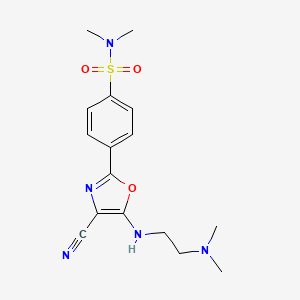
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MP-TBZ-1, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of specific proteins or enzymes involved in various cellular processes. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the dopamine transporter, which regulates the levels of dopamine in the brain. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the activity of specific proteins involved in cell proliferation, such as cyclin-dependent kinases. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide depend on its specific target and the concentration used. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can increase the levels of dopamine in the brain, leading to increased activity in the reward pathways. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can inhibit the growth of cancer cells and induce cell death. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases, leading to potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its high potency and selectivity for specific targets, as well as its ability to be modified for use in various applications. However, the limitations of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide include its potential toxicity and the need for further research to fully understand its effects on biological systems.
Orientations Futures
For the use of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in scientific research include further exploration of its potential therapeutic applications, such as in the treatment of Parkinson's disease and cancer. Additionally, modifications of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide to target specific proteins or enzymes involved in various diseases could lead to the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-methylpiperazine, 4-bromoaniline, and 1H-tetrazole-1-carboxamidine, followed by the addition of 3-bromo-4'-nitrobenzophenone. The final product is obtained by reducing the nitro group to an amine using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has shown potential as a tool for scientific research in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used to study the role of the dopamine transporter in the brain and its potential as a target for therapeutic interventions. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used as a lead compound for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)21-19(27)15-3-2-4-18(13-15)26-14-20-22-23-26/h2-8,13-14H,9-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWWQVRJALNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)